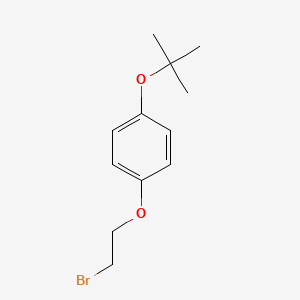

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Description

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is a brominated aromatic ether characterized by a benzene ring substituted with a tert-butoxy group at the para position and a 2-bromoethoxy chain at the ortho position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and polymers. Its structure combines the electron-donating tert-butoxy group and the electron-withdrawing bromoethoxy moiety, creating unique electronic properties that influence reactivity and applications in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-12(2,3)15-11-6-4-10(5-7-11)14-9-8-13/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFWCIJYZEDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(tert-butoxy)phenol and 2-bromoethanol.

Etherification Reaction: The 4-(tert-butoxy)phenol undergoes an etherification reaction with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.

Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding phenol derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene has various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It may be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Substituent Position and Bioactivity :

- The ortho-substituted 1-(2-bromoethoxy)-2-phenylbenzene demonstrated 100% mortality in toxicity studies at 24 hours, whereas the para-substituted 1-(2-bromoethoxy)-4-bromobenzene showed only 30% mortality under similar conditions . This highlights the critical role of substituent positioning in biological interactions.

Physicochemical Properties

- Melting Points : Derivatives with bulky groups (e.g., tert-butoxy) exhibit higher melting points due to reduced molecular flexibility. For example, 1-(2-Iodoethoxy)-4-(phenylethynyl)benzene has a melting point of 88.7 °C .

- NMR Shifts: Electron-withdrawing groups (e.g., -NO₂) deshield aromatic protons, shifting NMR signals downfield. In contrast, tert-butoxy groups induce shielding effects .

Biological Activity

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene is an organic compound notable for its unique structural features, including a bromine atom and an ethoxy group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.17 g/mol. The compound is characterized by the following structural features:

- Bromine atom : Contributes to the compound's reactivity.

- Ethoxy group : Enhances solubility and influences biological interactions.

- Tert-butoxy group : Provides hydrophobic properties, affecting membrane permeability.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, often involving the bromination of corresponding phenolic compounds followed by etherification reactions. A typical synthesis involves the reaction of 4-bromophenol with 1,2-dibromoethane in the presence of a base like cesium carbonate .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities against various pathogens. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial potential |

| Reference Compound (Ciprofloxacin) | 1 | Standard for comparison |

The Minimum Inhibitory Concentration (MIC) for this compound remains to be established in specific studies; however, structural analogs have demonstrated promising results.

Anticancer Potential

In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Mechanism of Action : The presence of the bromine atom may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various halogenated phenolic compounds against Candida albicans and reported significant inhibition percentages, suggesting potential effectiveness for related compounds like this compound .

- Anticancer Activity Assessment : In vitro studies conducted on structurally similar compounds indicated that modifications at the benzene ring could enhance cytotoxicity against breast cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.